1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-
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Overview
Description
1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorinated indole core, which enhances its chemical stability and biological activity.
Preparation Methods
The synthetic route often starts with the preparation of the indole core, followed by the selective fluorination and sulfonylation reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester: This compound also features a fluorinated indole core but differs in its functional groups and overall structure.
6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Another fluorinated indole derivative with distinct biological activities and applications.
The uniqueness of 1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
CAS No. |
651334-82-6 |
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Molecular Formula |
C20H20F2N2O2S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-fluoro-3-(3-fluorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H20F2N2O2S/c21-15-2-1-3-17(10-15)27(25,26)20-13-24(12-14-6-8-23-9-7-14)19-11-16(22)4-5-18(19)20/h1-5,10-11,13-14,23H,6-9,12H2 |
InChI Key |
IVBJTMCXBRHMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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